SGC can be used to create artificial intestinal fluids for in vitro (laboratory) studies. These fluids mimic the natural environment of the intestine, allowing researchers to study digestion, nutrient absorption, and drug delivery processes. One study demonstrated that SGC, compared to mixed bile salt systems (MBS), resulted in a more similar mimetic intestinal fluid to physiological fluids [1]. This allows for more accurate and relevant research findings.
[1] Development of artificial intestinal fluid using purified sodium taurocholate and sodium glycodeoxycholate ()
SGC forms micelles in aqueous solutions. Micelles are microscopic aggregates of molecules with a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail. Researchers use SGC micelles to investigate the behavior of bile salts and their interactions with other molecules. For instance, a study explored the calcium ion (Ca2+) buffering capability of bile salt micelles, using SGC as a model bile salt [2].
[2] Calcium Ion Buffering Capability of Bile Salt Micelles ()
The compound sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate is a complex organic molecule characterized by a unique structure that includes a sodium salt of a sulfonated steroid derivative. This compound features multiple hydroxyl groups and a cyclopenta[a]phenanthrene ring system. Its molecular formula is and it has a molecular weight of approximately 499.7 g/mol .
The biological activity of this compound is an area of active research. It has been investigated for potential:
These properties suggest that the compound could have therapeutic applications in treating diseases such as cancer and metabolic disorders .
The synthesis of sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate involves several steps:
These methods ensure high yields and purity of the final product .
This compound has diverse applications across various fields:
Studies on the interactions of sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate with biological targets have revealed its potential to modulate various pathways:
Such studies are crucial for understanding the therapeutic mechanisms and potential side effects associated with this compound .
Several compounds share structural similarities with sodium;2-[[(4R)-4-[(3R,...]. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ursodeoxycholic Acid | Contains hydroxyl groups; steroid structure | Known for its role in gallstone dissolution |
Taurocholic Acid | Sulfonated steroid derivative | Functions as a bile acid |
Deoxycholic Acid | Bile acid with hydroxyl groups | Important for fat emulsification |
Cholic Acid | Steroid structure with multiple hydroxyls | Precursor to bile acids |
These compounds demonstrate varying degrees of biological activity and applications in medicine and biochemistry. Sodium;2-[[(4R)-4... stands out due to its specific structural characteristics and potential therapeutic uses .
Irritant